Scientific Field: Organic Chemistry
Summary of the Application: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials. 1-Acetylindolin-5-ylboronic acid, being a borinic acid, falls under this category.
Results or Outcomes: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc.
Scientific Field: Analytical Chemistry
Summary of the Application: Boronic acids, including 1-Acetylindolin-5-ylboronic acid, are increasingly utilized in various sensing applications.
Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection.
Scientific Field: Medicinal Chemistry and Biochemistry
Summary of the Application: Boronic acids are used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems.
Methods of Application: Boronic acids are used for electrophoresis of glycated molecules.
Results or Outcomes: The use of boronic acids in these applications has led to advancements in therapeutics and separation technologies.
Scientific Field: Biochemistry
Summary of the Application: Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling.
Results or Outcomes: The use of boronic acids in these applications has led to advancements in protein manipulation and cell labelling.
Scientific Field: Biomedical Engineering
Summary of the Application: Boronic acids are used in polymers for the controlled release of insulin.
Methods of Application: Boronic acids are incorporated into polymers which are then used to encapsulate insulin.
Results or Outcomes: The use of boronic acids in these applications has led to advancements in the controlled release of insulin, potentially improving diabetes management.
1-Acetylindolin-5-ylboronic acid is a boronic acid derivative characterized by the presence of an indole structure, specifically an acetyl group at the 1 position and a boronic acid functional group at the 5 position. Its chemical formula is C₉H₉BNO₂, and it is recognized for its potential applications in medicinal chemistry, particularly in drug design and synthesis. The compound's unique structure allows it to participate in various
The biological activity of 1-acetylindolin-5-ylboronic acid has garnered interest due to its potential therapeutic applications. Compounds with similar structures have shown various biological activities, including:
The synthesis of 1-acetylindolin-5-ylboronic acid can be achieved through several methods:
1-Acetylindolin-5-ylboronic acid has several notable applications:
Interaction studies involving 1-acetylindolin-5-ylboronic acid focus on its binding efficacy with biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as a drug candidate.
Several compounds share structural similarities with 1-acetylindolin-5-ylboronic acid. Here are some notable examples:
Compound Name | Similarity Score | Unique Features |
---|---|---|
(2-Oxoindolin-6-yl)boronic acid | 0.79 | Contains an oxo group at position 6 |
(3-Methacrylamidophenyl)boronic acid | 0.77 | Features a methacrylamido group |
4-Acetylaminophenylboronic acid | 0.74 | Contains an acetylamino group |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | 0.79 | Incorporates a dioxaborolane structure |
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | 0.75 | Methyl substitution at position 1 |
These compounds illustrate variations in functional groups while maintaining core structural elements associated with indole and boron functionalities. The unique combination of an acetyl group and a boronic acid moiety in 1-acetylindolin-5-ylboronic acid distinguishes it within this class of compounds, potentially influencing its reactivity and biological properties compared to its analogs.